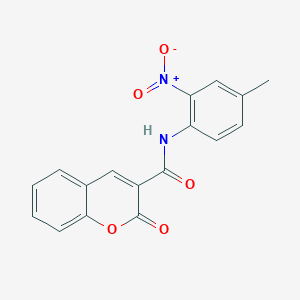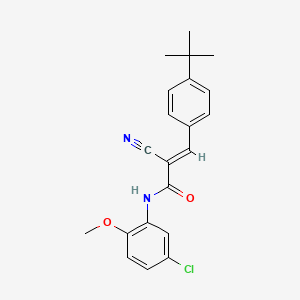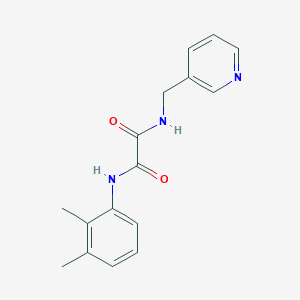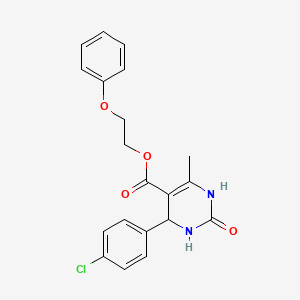
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, commonly known as DMTT, is a chemical compound that belongs to the class of azepane carboxamides. It is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. DMTT has been studied extensively for its potential use in the treatment of various pain conditions.
Wirkmechanismus
DMTT is a potent and selective inhibitor of the N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide channel, which is a non-selective cation channel that is expressed in sensory neurons. The this compound channel is involved in the transmission of pain signals from the periphery to the central nervous system. By inhibiting the this compound channel, DMTT is able to reduce the transmission of pain signals, thereby reducing pain.
Biochemical and physiological effects:
DMTT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of pain. DMTT has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals. In addition, DMTT has been shown to have anti-anxiety and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMTT in lab experiments is that it is a potent and selective inhibitor of the N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide channel, which makes it a useful tool for studying the role of the this compound channel in pain and other conditions. However, one limitation of using DMTT in lab experiments is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Zukünftige Richtungen
There are a number of future directions for research on DMTT. One area of research is the development of new and more potent N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide inhibitors based on the structure of DMTT. Another area of research is the investigation of the potential use of DMTT in the treatment of other conditions, such as anxiety and depression. Finally, further studies are needed to establish the long-term safety and efficacy of DMTT.
Synthesemethoden
The synthesis of DMTT involves the reaction of 2-thiophenecarboxylic acid with N-(2,3-dimethylphenyl)ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then converted to the corresponding carboxamide using acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
DMTT has been studied extensively for its potential use in the treatment of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. It has been shown to be effective in reducing pain in animal models of these conditions. DMTT has also been studied for its potential use in the treatment of other conditions, such as anxiety and depression.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-8-6-9-16(15(14)2)20-19(22)21-12-5-3-4-10-17(21)18-11-7-13-23-18/h6-9,11,13,17H,3-5,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJVGXBOZXHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B4998406.png)
![N-[5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-3,4,5-trimethoxybenzamide hydrochloride hydrate](/img/structure/B4998409.png)
![8,8-dimethyl-10-[(2-pyridinylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4998415.png)

![11-(2-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998427.png)
![ethyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4998428.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)

![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)


